molecular formula C18H18N4O3S3 B2706908 N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 923000-90-2

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2706908
CAS RN: 923000-90-2
M. Wt: 434.55
InChI Key: YKJSHTSCAVJFSO-UHFFFAOYSA-N
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Description

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S3 and its molecular weight is 434.55. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

A study by Jeankumar et al. (2013) explored the design and synthesis of a series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were evaluated for their activity against Mycobacterium tuberculosis, showing promising results in inhibiting MTB DNA gyrase and demonstrating antituberculosis activity.

Synthesis and Microbial Studies

Patel and Agravat (2007) Patel & Agravat, 2007 conducted a study focusing on the synthesis of pyridine derivatives and their antimicrobial properties. The study included the preparation of various pyridine compounds and their evaluation for antibacterial and antifungal activities.

Application in CNS Disorders

Wei et al. (2016) Wei et al., 2016 described a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for the treatment of central nervous system disorders.

Cannabinoid Receptor Antagonists

Research by Lan et al. (1999) and Shim et al. (2002) explored the structure-activity relationships of pyrazole derivatives as antagonists for cannabinoid receptors, which may have therapeutic applications in antagonizing harmful side effects of cannabinoids.

Anti-Angiogenic and DNA Cleavage Studies

A study by Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting angiogenesis and their DNA cleavage abilities, suggesting their potential as anticancer agents.

Antipsychotic Agents

Norman et al. (1996) Norman et al., 1996 investigated heterocyclic analogues of 1192U90 as potential antipsychotic agents, evaluating their binding to dopamine and serotonin receptors and their efficacy in behavioral models.

properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c23-17(21-18-20-15(12-27-18)13-3-7-19-8-4-13)14-5-9-22(10-6-14)28(24,25)16-2-1-11-26-16/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJSHTSCAVJFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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